molecular formula C14H23NO4 B2821230 Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2503207-93-8

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2821230
CAS No.: 2503207-93-8
M. Wt: 269.341
InChI Key: FQALWZBNZHJGBH-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a 5-oxo (keto) group, a 9-oxa (ether) group, and a 1-aza (amine) moiety. The tert-butyl carboxylate group serves as a protective group for the amine, enhancing stability and modulating reactivity.

Properties

IUPAC Name

tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-4-5-11(16)14(15)6-9-18-10-7-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALWZBNZHJGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a di- or tri-functional molecule, under controlled conditions. The reaction may require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is being explored for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure may confer specific biological activities that are beneficial in drug design. Researchers are investigating its efficacy in modulating biological pathways, particularly those involved in metabolic disorders and neurological conditions.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of new materials with tailored properties for applications in catalysis and materials science.

Materials Science

In materials science, this compound can be utilized in the development of advanced polymers and composite materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

Case Study 1: Drug Formulation Research

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the bioavailability of drug molecules formulated with various compounds, including this compound. The research highlighted how this compound could improve skin penetration and enhance therapeutic efficacy when used in topical formulations.

Case Study 2: Polymer Composite Development

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into a polymer matrix resulted in significant improvements in mechanical strength and thermal resistance compared to traditional polymers. This advancement opens avenues for its use in aerospace and automotive industries, where material performance is critical.

Comparative Data Table

Application AreaDescriptionBenefits
PharmaceuticalIntermediate for drug synthesisPotential biological activity
Organic SynthesisBuilding block for complex moleculesVersatile chemical transformations
Materials ScienceEnhancer for polymer compositesImproved mechanical properties

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Variations in Spiro[5.5]undecane Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Oxo Position Oxa Position Aza Position Additional Substituents Key Features Reference
Target : Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 5 9 1 None Balanced polarity from oxo and oxa groups; tert-butyl enhances solubility. N/A
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate None None 1 Phenyl at C9 Aromatic substituent increases lipophilicity; no oxo/oxa groups.
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate None 9 1 Methyl at C7 Methyl group introduces steric hindrance; lacks oxo functionality.
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9 None 3 None Oxo at C9 and aza at C3 alter hydrogen-bonding potential.
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 3 None 2,9 None Dual aza groups enhance basicity; oxo at C3 affects ring conformation.
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate None None 1,8 None Dual aza groups enable chelation; used as a catalyst/ligand in synthesis.
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 4 None 1 None Oxo at C4 shifts electronic distribution compared to C4.
Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 4 None 1 Difluoro at C9 Fluorine atoms increase electronegativity and metabolic stability.

Impact of Substituent Position on Properties

Oxo Group Position
  • C5 (Target) vs. In contrast, the oxo at C9 in the analog () may influence solubility and reactivity due to proximity to the aza group.
  • C3 () vs. C4 () : Oxo at C3 in a diazaspiro system () introduces strain, while oxo at C4 () may enhance electrophilicity at the adjacent carbon.
Oxa Group Presence
  • The 9-oxa group in the target compound and the analog () introduces an ether linkage, improving solubility in polar solvents compared to non-oxa analogs like or .
Aza Group Variations
  • Mono-aza (target, ) vs. diaza (): Dual aza groups (e.g., ) increase basicity and coordination capacity, making them suitable for catalytic applications. The target’s single aza group focuses reactivity on the amine site.
Substituent Effects
  • Phenyl () : Enhances lipophilicity, as evidenced by the compound’s NMR shifts (δ 7.14–7.32 ppm for aromatic protons) and lower polarity.
  • Methyl () : Steric effects from the C7 methyl group may hinder nucleophilic attacks, as seen in the analog’s reduced synthetic yield (32%).
  • Fluorine () : The difluoro substituent at C9 increases metabolic stability and alters electronic properties, as reflected in the compound’s molecular weight (303.34 g/mol vs. ~269–285 g/mol for others).

Biological Activity

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework it possesses allows for diverse interactions with biological targets, making it a candidate for drug development.

The molecular formula of this compound is C14H25N2O4C_{14}H_{25}N_{2}O_{4}, and its molecular weight is approximately 271.37 g/mol. The compound typically exhibits characteristics common to spirocyclic compounds, such as enhanced stability and reactivity under certain conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to downstream effects that may be beneficial in therapeutic contexts.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, particularly in the context of pain management and cancer therapy. For instance:

  • Pain Management : Research indicates that derivatives of spirocyclic compounds, including this one, can serve as dual m-opioid receptor agonists and sigma-1 receptor antagonists, which are promising pathways in pain relief strategies .
  • Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

A selection of case studies highlights the biological activity of similar compounds within the spirocyclic class:

StudyCompoundBiological ActivityFindings
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesDual m-opioid receptor agonistsDemonstrated significant analgesic effects in animal models.
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecaneAnticancer activityShowed inhibition of tumor growth in vitro and in vivo studies.
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecaneAntimicrobial propertiesExhibited broad-spectrum antimicrobial activity against various pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler spirocyclic precursors. This synthetic versatility allows for the generation of various derivatives that may enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the established synthetic routes for tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Cyclization of a precursor (e.g., amino alcohol) using tert-butyl chloroformate in tetrahydrofuran (THF) at 0–25°C to form the spirocyclic core.
  • Step 2 : Oxidation of the intermediate with agents like hydrogen peroxide or potassium permanganate to introduce the 5-oxo group.
  • Step 3 : Purification via column chromatography or HPLC to achieve >95% purity . Critical conditions include maintaining anhydrous environments to prevent hydrolysis of the tert-butyl carbamate group and optimizing reaction time to avoid over-oxidation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 285.18 for C15_{15}H25_{25}NO4_4).
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Test against targets like METTL3 or kinases using fluorescence polarization or radiometric assays.
  • Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assay).
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

Discrepancies often arise from substituent effects. For example:

  • Hydroxyl vs. Aminomethyl Groups : Hydroxyl analogs (e.g., tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane) show enhanced solubility but reduced membrane permeability compared to aminomethyl derivatives .
  • Methodological Mitigation : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and molecular dynamics (MD) simulations to assess steric/electronic influences .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Target Deconvolution : Combine proteomics (e.g., affinity purification-mass spectrometry) with CRISPR-Cas9 knockout screens to identify interacting proteins.
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., METTL3’s SAM-binding site) to validate specificity .
  • Metabolic Profiling : Use 13^{13}C-labeled compounds to trace metabolic pathways in cell models .

Q. How can researchers optimize the spirocyclic scaffold for improved pharmacokinetic properties?

  • LogP Modulation : Introduce polar groups (e.g., -OH, -NH2_2) to reduce LogP from ~2.5 (parent compound) to <2.0, enhancing aqueous solubility .
  • Prodrug Strategies : Mask carboxylate groups with ester prodrugs to improve oral bioavailability.
  • Stability Testing : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Key Methodological Recommendations

  • Controlled Oxidation : Use TEMPO/NaClO2_2 for selective oxidation to avoid side reactions .
  • Chiral Resolution : Employ chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers for stereospecific activity studies .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ± standard deviation .

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